molecular formula C12H23N3O2 B2630295 N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide CAS No. 953175-43-4

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide

Cat. No.: B2630295
CAS No.: 953175-43-4
M. Wt: 241.335
InChI Key: SSKFIMKDTSRKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(1-Methylpiperidin-4-yl)methyl]piperazine" and "4-methyl-N1- (1-methylpiperidin-4-yl)benzene-1,3-diamine" are structurally similar to the requested compound. They are typically stored at ambient temperature .


Molecular Structure Analysis

The molecular structure of “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” has a molecular weight of 197.32 . The InChI code is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .


Physical And Chemical Properties Analysis

The compound “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is a liquid at room temperature . It has a flash point of 77-78/0.38mm .

Scientific Research Applications

Pharmacological Profile and Potential Therapeutic Applications

  • Antipsychotic Potential and Receptor Activity : A study on ACP-103, a compound with a similar structure, shows its potent inverse agonist activity at 5-HT2A receptors, suggesting utility as an antipsychotic agent. This is based on its ability to attenuate behavior indicative of psychosis in preclinical models, demonstrating potential for therapeutic applications in treating psychiatric disorders (Vanover et al., 2006).

  • Antitumor and Antiproliferative Activities : Research on derivatives of methylpiperidines indicates that certain modifications can enhance binding and activity at the sigma(1) receptor, showing significant antiproliferative effects on glioma cells. This highlights a possible role in tumor research and therapy, suggesting these compounds could contribute to the development of new cancer treatments (Berardi et al., 2005).

  • Synthetic Methodology and Chemical Structure Analysis : Advances in synthetic methods for di- and mono-oxalamides, through rearrangement of certain piperidine derivatives, provide a framework for the development of novel compounds with potential pharmacological applications. These methodologies offer routes to synthesize complex molecules with precision, expanding the toolbox for drug discovery (Mamedov et al., 2016).

  • Neuropharmacological Effects and Eating Disorders : Compounds targeting orexin receptors, similar in action to the one , have been shown to influence compulsive food consumption and binge eating in animal models. This suggests potential applications in the treatment of eating disorders by modulating orexin receptor mechanisms (Piccoli et al., 2012).

  • Neurodegenerative Disease Therapy : Research on ASS234, a propargylamine bearing structural similarities, indicates its ability to inhibit acetylcholinesterase and monoamine oxidase, showing promise for Alzheimer's disease therapy. It highlights the multifaceted approach to treating neurodegenerative diseases by simultaneously targeting several pathological mechanisms (Ramos et al., 2016).

Mechanism of Action

While the mechanism of action for the requested compound is not available, a related compound, “1- [11C]methylpiperidin-4-yl propionate”, is known to be hydrolyzed by Acetylcholinesterase (AChE) and yields a hydrophilic metabolite, N- [11C]methylpiperidinol .

Safety and Hazards

The compound “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H319 and H335, and the precautionary statements include P271, P261, and P280 .

Properties

IUPAC Name

N'-[(1-methylpiperidin-4-yl)methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFIMKDTSRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.